2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-METHYL-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 2-[4-METHYL-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step reactions starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent against drug-resistant bacteria.
Medicine: It is being investigated for its antileishmanial and antimalarial activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-METHYL-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound targets bacterial cell walls, disrupting their integrity and leading to cell death. In antimalarial applications, it interferes with the metabolic pathways of the Plasmodium species, inhibiting their growth and replication .
Comparison with Similar Compounds
Similar compounds to 2-[4-METHYL-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE include other pyrazole derivatives such as:
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
- Hydrazine-coupled pyrazoles These compounds share similar structural features and pharmacological activities but differ in their specific functional groups and overall molecular architecture, which can influence their efficacy and applications.
Properties
Molecular Formula |
C27H21F3N4S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[4-methyl-3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C27H21F3N4S/c1-16-7-4-9-19(13-16)24-18(3)25(20-10-5-8-17(2)14-20)34(33-24)26-31-21(22-11-6-12-35-22)15-23(32-26)27(28,29)30/h4-15H,1-3H3 |
InChI Key |
BBDRKWSDVWXFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C5=CC=CC(=C5)C)C |
Origin of Product |
United States |
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